Welcome to the BenchChem Online Store!
molecular formula C12H13NO3 B8586116 2-Tert-butylbenzoxazole-7-carboxylic acid

2-Tert-butylbenzoxazole-7-carboxylic acid

Cat. No. B8586116
M. Wt: 219.24 g/mol
InChI Key: BDERORQGAFEEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07553846B2

Procedure details

A mixture of methyl 2-tert-butylbenzoxazole-7-carboxylate (0.41 g, 1.77 mmol), lithium hydroxide monohydrate (222 mg, 5.30 mmol) and tetrahydrofuran/water (5:1, 6 mL) was stirred at room temperature for 17 h. The reaction mixture was cooled to 0° C., adjusted to pH 2 using 1 N HCl, and then extracted with dichloromethane (2×200 mL). The combined organic phase was washed with brine (2×50 mL), dried (Na2SO4), filtered and concentrated to afford the desired 2-tert-butylbenzoxazole-7-carboxylic acid (336 mg, 86%) as a pink solid: 1H NMR (300 MHz, DMSO-d6) δ 13.20 (br s, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 1.45 (s, 9H); MS (ESI+) m/z 220 (M+H).
Name
methyl 2-tert-butylbenzoxazole-7-carboxylate
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][C:7]2[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Li+].Cl>O1CCCC1.O>[C:1]([C:5]1[O:6][C:7]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6|

Inputs

Step One
Name
methyl 2-tert-butylbenzoxazole-7-carboxylate
Quantity
0.41 g
Type
reactant
Smiles
C(C)(C)(C)C=1OC2=C(N1)C=CC=C2C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
222 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)C=1OC2=C(N1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.